molecular formula C18H21NO4 B10877605 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine CAS No. 355816-26-1

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine

Cat. No.: B10877605
CAS No.: 355816-26-1
M. Wt: 315.4 g/mol
InChI Key: RIUVDCJCYGUFHV-UHFFFAOYSA-N
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Description

N-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine is a synthetic compound featuring a benzodioxol ring substituted with a methoxy group at position 7 and a methylene-linked ethanamine chain. The ethanamine moiety is further substituted with a 4-methoxyphenyl group.

Properties

CAS No.

355816-26-1

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C18H21NO4/c1-20-15-5-3-13(4-6-15)7-8-19-11-14-9-16(21-2)18-17(10-14)22-12-23-18/h3-6,9-10,19H,7-8,11-12H2,1-2H3

InChI Key

RIUVDCJCYGUFHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The methoxyphenyl group can be introduced through a series of substitution reactions. The final step involves the coupling of these two moieties under specific reaction conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 7-methoxy-1,3-benzodioxol core and 4-methoxyphenyl substituent. These groups distinguish it from other benzodioxol-containing analogs, such as MDMA (3,4-methylenedioxymethamphetamine) and NBOMe derivatives, which prioritize substitutions at different positions (e.g., 3,4-methylenedioxy in MDMA or halogenated aryl groups in NBOMe compounds) .

Comparison Table: Structural Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity
N-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine Benzodioxol + ethanamine 7-OCH₃ (benzodioxol), 4-OCH₃ (phenyl) ~327 (estimated) Predicted serotonergic activity
MDMA () 3,4-Methylenedioxyamphetamine 3,4-OCH₂O- (benzodioxol), N-methyl 193.25 Serotonin-norepinephrine-dopamine release
25B-NBOMe () 2,5-Dimethoxy-4-bromo-phenethylamine 4-Br, 2,5-OCH₃, N-(2-methoxybenzyl) 340.20 Potent 5-HT₂A receptor agonism
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine () Ethylbenzyl + ethanamine 4-OCH₃ (phenyl), 4-ethyl (benzyl) 283.38 Unknown (structural analog)
Methylone () β-Keto-benzodioxol 3,4-OCH₂O-, β-keto group 207.23 Serotonin-norepinephrine reuptake inhibition

Pharmacological Implications

  • Serotonergic Activity: The 7-methoxy and 4-methoxy substituents may enhance lipophilicity and receptor binding compared to MDMA’s 3,4-methylenedioxy group.
  • Positional Isomerism : Unlike 25B-NBOMe, which has a halogenated aryl group, the target compound’s benzodioxol-methoxy substitution could reduce 5-HT₂A affinity but increase metabolic stability due to steric hindrance .
  • Metabolism : The benzodioxol ring is prone to demethylenation, a common metabolic pathway for MDMA, but the 7-methoxy group may slow this process compared to 3,4-substituted analogs .

Biological Activity

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine, commonly referred to as a derivative of the well-known psychoactive compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety linked to an ethylamine chain. Its molecular formula is C17H21NC_{17}H_{21}N with a molecular weight of approximately 255.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly serotonin receptors. The following mechanisms are hypothesized:

  • Serotonergic Activity : The compound likely acts as a partial agonist at 5-HT_2A receptors, which are implicated in hallucinogenic effects and mood modulation.
  • Dopaminergic Influence : It may also exhibit dopaminergic activity, contributing to its psychoactive profile and potential for addiction.
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which could mitigate oxidative stress in neural tissues.

In Vitro Studies

Several in vitro studies have assessed the biological activity of related compounds:

  • Antiviral Activity : Compounds structurally related to this compound have demonstrated antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. These studies indicate potential for therapeutic applications in viral infections .

Case Studies and Clinical Implications

While specific case studies on this compound are sparse, research on related compounds provides insights into its clinical implications:

  • Psychoactive Effects : Anecdotal reports from users suggest that this compound may induce altered states of consciousness similar to those produced by traditional psychedelics.
  • Potential Therapeutic Uses : Given its serotonergic activity, there is interest in exploring this compound's potential for treating depression and anxiety disorders.

Data Summary

PropertyValue
Molecular FormulaC₁₇H₂₁N
Molecular Weight255.36 g/mol
Key Biological ActivitiesAntiviral, Psychoactive
Receptor Targets5-HT₂A, Dopamine

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